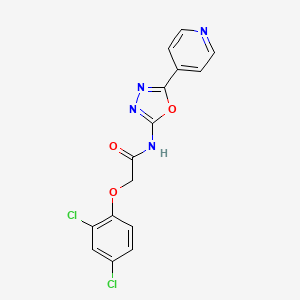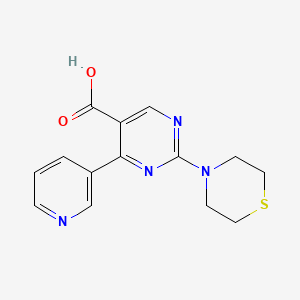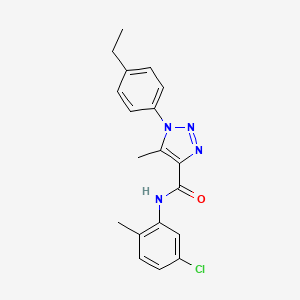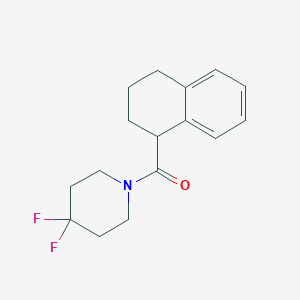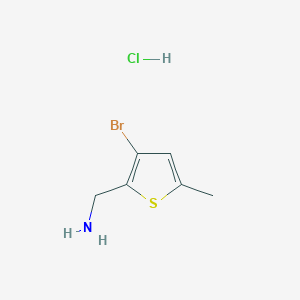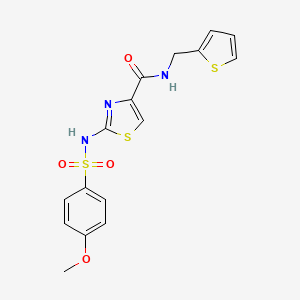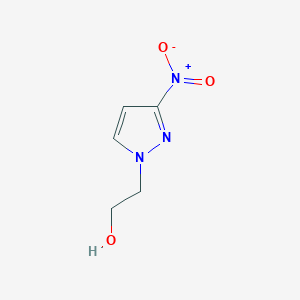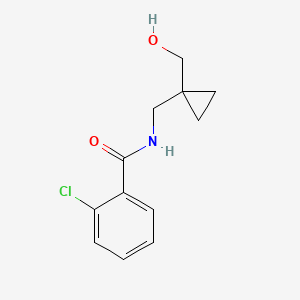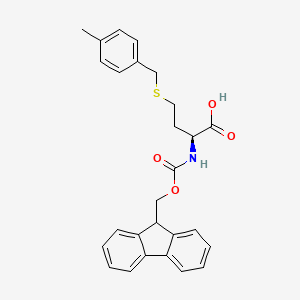
Fmoc-homoCys(CH3Bzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-homocysteine(methylbenzyl)-OH is a derivative of homocysteine, an amino acid that contains a thiol group. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The Fmoc group helps in the selective protection of the amino group, allowing for the stepwise construction of peptides. The methylbenzyl group attached to the sulfur atom of homocysteine provides additional stability and hydrophobicity, making it useful in various synthetic applications.
Mechanism of Action
Target of Action
Fmoc-homoCys(CH3Bzl)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used in the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The primary role of this compound is to facilitate the synthesis of peptide a-thioesters, which are key intermediates in the NCL process .
Mode of Action
The mode of action of this compound involves its interaction with other amino acids and peptides during the synthesis process. It is used in the Fmoc-based solid phase synthesis of peptide a-thioesters . The Fmoc group provides protection for the amino acid during synthesis, and its removal allows the amino acid to participate in peptide bond formation . The compound’s interaction with its targets results in the formation of peptide a-thioesters, which can then be used in NCL .
Biochemical Pathways
This compound affects the biochemical pathway of protein synthesis, specifically the convergent synthesis of proteins through NCL . The downstream effects of this include the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins.
Pharmacokinetics
The pharmacokinetics of this compound are primarily relevant in the context of its use in peptide synthesisIts bioavailability is crucial in the context of its ability to participate effectively in the synthesis process .
Result of Action
The result of the action of this compound is the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins. This is a crucial step in the convergent synthesis of proteins, which has revolutionized the field .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability of the thioester moiety in this compound is sensitive to the repeated piperidine treatments used for Fmoc deprotection . Therefore, the conditions under which peptide synthesis is carried out can influence the efficacy of this compound in the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-homocysteine(methylbenzyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of homocysteine is protected using the Fmoc group. This is achieved by reacting homocysteine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of homocysteine is protected by reacting it with methylbenzyl chloride in the presence of a base like triethylamine. This step ensures that the thiol group does not participate in unwanted side reactions during peptide synthesis.
Purification: The final product, Fmoc-homocysteine(methylbenzyl)-OH, is purified using techniques such as column chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of Fmoc-homocysteine(methylbenzyl)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-homocysteine(methylbenzyl)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Substitution Reactions:
Oxidation Reactions: The thiol group can be oxidized to form disulfides, which are important in the formation of protein structures.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Methylbenzyl chloride and triethylamine are used for the protection of the thiol group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfides.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields homocysteine(methylbenzyl)-OH.
Disulfides: Oxidation of the thiol group forms disulfide-linked dimers or higher-order structures.
Scientific Research Applications
Chemistry
Fmoc-homocysteine(methylbenzyl)-OH is widely used in peptide synthesis. The Fmoc group allows for the stepwise construction of peptides, making it a valuable tool in the synthesis of complex peptides and proteins.
Biology
In biological research, Fmoc-homocysteine(methylbenzyl)-OH is used to study the role of homocysteine in various biochemical pathways. The compound can be incorporated into peptides and proteins to investigate their structure and function.
Medicine
The compound is used in the development of peptide-based therapeutics. The ability to selectively protect and deprotect functional groups allows for the precise construction of peptide drugs with desired properties.
Industry
In the pharmaceutical industry, Fmoc-homocysteine(methylbenzyl)-OH is used in the synthesis of peptide-based drugs. The compound’s stability and ease of handling make it suitable for large-scale production.
Comparison with Similar Compounds
Similar Compounds
Fmoc-cysteine-OH: Similar to Fmoc-homocysteine(methylbenzyl)-OH but lacks the methylbenzyl group. It is used in peptide synthesis but may have different stability and reactivity.
Fmoc-homocysteine-OH: Similar to Fmoc-homocysteine(methylbenzyl)-OH but lacks the methylbenzyl group. It is used in peptide synthesis and can form disulfides.
Fmoc-methionine-OH: Contains a thioether group instead of a thiol group. It is used in peptide synthesis and has different reactivity compared to Fmoc-homocysteine(methylbenzyl)-OH.
Uniqueness
Fmoc-homocysteine(methylbenzyl)-OH is unique due to the presence of both the Fmoc and methylbenzyl groups. The Fmoc group allows for selective protection of the amino group, while the methylbenzyl group provides additional stability and hydrophobicity. This combination makes the compound particularly useful in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBNRSVICJRZ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2552951.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea](/img/structure/B2552952.png)
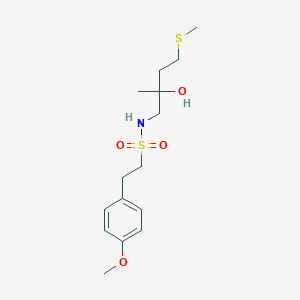
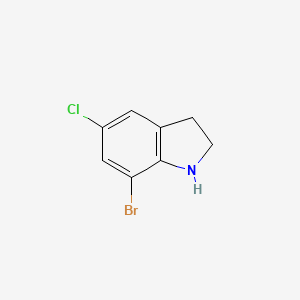
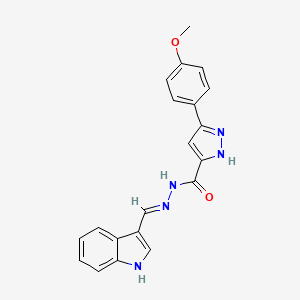
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)
